molecular formula C76H106N18O19S2 B1627271 Dihydrosomatostatin CAS No. 40958-31-4

Dihydrosomatostatin

Cat. No. B1627271
CAS RN: 40958-31-4
M. Wt: 1639.9 g/mol
InChI Key: XWJDVNOOYSANGI-ATOGVRKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Dihydrosomatostatin can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids .


Molecular Structure Analysis

Dihydrosomatostatin has a molecular formula of C76H106N18O19S2 and a molecular weight of 1639.9 g/mol.


Chemical Reactions Analysis

Dihydrosomatostatin interacts with somatostatin receptors (SSTRs) via G protein-coupled signaling pathways. It inhibits insulin and glucagon secretion and affects neurotransmission and cell proliferation .


Physical And Chemical Properties Analysis

  • Poor Solubility and Permeability : Considerations for drug efficacy

Scientific Research Applications

  • Gastrointestinal Research : Dihydrosomatostatin has been shown to influence gastrin release. In an in vitro study, it was found that Dihydrosomatostatin had no effect on basal gastrin levels but significantly inhibited the biphasic response seen with arginine stimulation in rat stomach antrum pieces. This suggests close functional similarities between G cells in the stomach and pancreatic islet cells (Hayes et al., 1975).

  • Pancreatic Research : Dihydrosomatostatin has been found to inhibit both insulin and glucagon secretion by monolayer cell cultures of newborn rat pancreas. This effect was observed to be more prolonged on pancreatic alpha cells than beta cells, suggesting a direct mediation on pancreatic endocrine cells (Fujimoto et al., 1974).

  • Endocrine System Research : In another study, Somatostatin and Dihydrosomatostatin were found to be equipotent in inhibiting insulin and glucagon release induced by arginine in rats. This suggests their potential role in modulating pancreatic hormone secretion (Brown et al., 1976).

  • Central Nervous System Research : Research has also explored the role of Somatostatin, of which Dihydrosomatostatin is an analog, in anxiety and depression-like behaviors. This suggests a potential clinical role for Dihydrosomatostatin in the treatment of these conditions (Engin & Treit, 2009).

  • Metabolic Disease Research : Dihydromyricetin, a related compound, has been shown to have activities in antioxidation, anti-inflammation, anticancer, antimicrobial, and metabolic regulation. This highlights the potential of Dihydrosomatostatin in various health-related applications (Li et al., 2017).

  • Chemical Synthesis : The synthesis of Dihydrosomatostatin and its analogs is a significant area of research, contributing to the development of new drugs and therapeutic agents. Studies have reported various methods for synthesizing and protecting Dihydrosomatostatin (Kemp et al., 1981).

Safety And Hazards

Dihydrosomatostatin safety data sheets indicate the need for personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Research on dihydrosomatostatin should continue to explore its potential applications, including antineoplastic effects and targeted drug delivery. Additionally, integrating information and communications technologies (ICTs) could enhance the management of processes involving dihydrosomatostatin .

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-ATOGVRKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193961
Record name Dihydrosomatostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1639.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrosomatostatin

CAS RN

40958-31-4
Record name Dihydrosomatostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrosomatostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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